2-Ethylpyrimidine-4-carboxylic acid
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Overview
Description
2-Ethylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylpyrimidine-4-carboxylic acid typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2-Ethylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating enzyme activities, binding to nucleic acids, or interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine-4-carboxylic acid: Shares the pyrimidine core but lacks the ethyl group at position 2.
2-Methylpyrimidine-4-carboxylic acid: Similar structure with a methyl group instead of an ethyl group at position 2.
2-Propylpyrimidine-4-carboxylic acid: Contains a propyl group at position 2 instead of an ethyl group.
Uniqueness: 2-Ethylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at position 2 can affect the compound’s steric and electronic properties, making it distinct from other similar pyrimidine derivatives .
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-ethylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-8-4-3-5(9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
BFBIJRKWKXUUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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